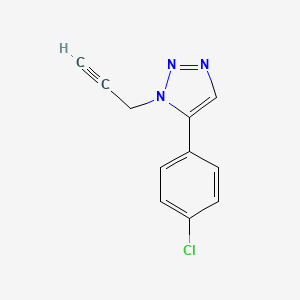
5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (C-PPT) is a novel triazole derivative with potential applications in pharmaceuticals, agrochemicals, and other fields. It is a heterocyclic compound composed of a 5-chloro-4-phenyl-1-prop-2-yn-1-yl-1H-1,2,3-triazole ring system. The synthesis of C-PPT has been studied extensively, and its properties have been characterized. The compound has been found to have a range of interesting properties, including its ability to inhibit the activity of several enzymes, and its ability to interact with DNA. Moreover, C-PPT has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and biotechnology.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is not yet fully understood. However, it has been proposed that the compound binds to the active site of the enzymes it inhibits, thus blocking their activity. Additionally, it has been proposed that 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole interacts with DNA, possibly by binding to the minor groove of the DNA double helix.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Moreover, 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to interact with DNA, and it has been used to study the structure and function of DNA. Additionally, 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of several enzymes. Additionally, 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to interact with DNA, and it has been used to study the structure and function of DNA. The main limitation of using 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole research include further studies of its mechanism of action, its potential applications in pharmaceuticals, agrochemicals, and biotechnology, and its potential uses in the treatment of various diseases. Additionally, further studies of the biochemical and physiological effects of 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole could lead to new insights into its potential therapeutic applications. Moreover, further studies of its interactions with DNA could lead to new insights into the structure and function of DNA. Finally, further studies of its ability to inhibit the activity of several enzymes could lead to new insights into the regulation of enzyme activity.
Scientific Research Applications
5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Moreover, 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to interact with DNA, and it has been used to study the structure and function of DNA. Additionally, 5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and biotechnology.
properties
IUPAC Name |
5-(4-chlorophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-2-7-15-11(8-13-14-15)9-3-5-10(12)6-4-9/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAXXQHNFBWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1485378.png)
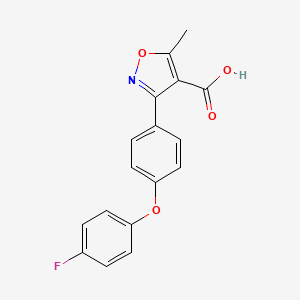
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)
![{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485384.png)
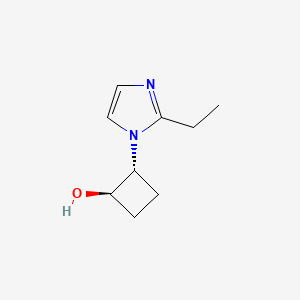
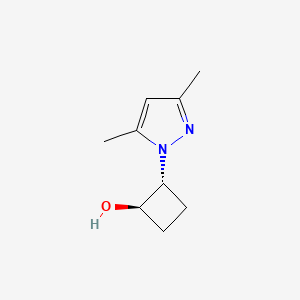
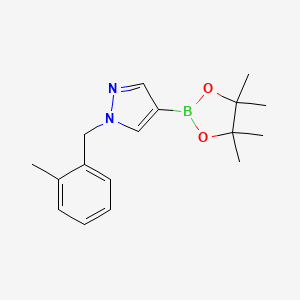

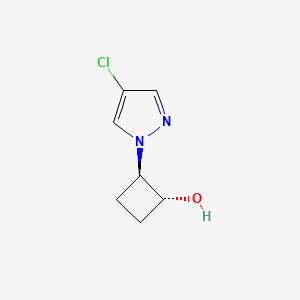
![trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol](/img/structure/B1485395.png)
![trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485396.png)

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)